molecular formula C12H18O3 B12561487 2,6-Bis[(propan-2-yl)oxy]phenol CAS No. 147825-65-8

2,6-Bis[(propan-2-yl)oxy]phenol

Cat. No.: B12561487
CAS No.: 147825-65-8
M. Wt: 210.27 g/mol
InChI Key: UKQACUPNMJKOAH-UHFFFAOYSA-N
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Description

2,6-Bis[(propan-2-yl)oxy]phenol is a chemical compound known for its unique structure and properties It is a derivative of phenol, where two isopropyl groups are attached to the phenol ring through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Bis[(propan-2-yl)oxy]phenol typically involves the alkylation of p-hydroxy benzoic acid with an alkylating agent in the presence of an aqueous mineral acid. The reaction is followed by basification and subsequent washings to yield 4-hydroxy-3,5-diisopropylbenzoic acid. This intermediate is then decarboxylated in the presence of a high boiling solvent and sodium hydroxide as a catalyst at high temperature to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods ensure high purity and yield of the compound, making it suitable for various applications, including pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(propan-2-yl)oxy]phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenols.

Scientific Research Applications

2,6-Bis[(propan-2-yl)oxy]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[(propan-2-yl)oxy]phenol involves its interaction with various molecular targets and pathways. In biological systems, it acts as an antioxidant by reacting with free radicals to form phenoxyl radicals. This property is associated with all phenol-based free radical scavengers. Additionally, its structural similarity to propofol suggests that it may interact with the GABA-A receptor, contributing to its potential anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Bis[(propan-2-yl)oxy]phenol include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of isopropyl groups. This structure imparts specific properties, such as enhanced thermal stability and antioxidant activity, making it valuable in various applications .

Properties

CAS No.

147825-65-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2,6-di(propan-2-yloxy)phenol

InChI

InChI=1S/C12H18O3/c1-8(2)14-10-6-5-7-11(12(10)13)15-9(3)4/h5-9,13H,1-4H3

InChI Key

UKQACUPNMJKOAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)O

Origin of Product

United States

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